BQS-481
Description
It is classified under the kinesin inhibitor family, which disrupts mitotic spindle formation, thereby inhibiting tumor cell proliferation. Market reports indicate that BQS-481 is developed by Array BioPharma Inc., a subsidiary of Pfizer Inc., and is positioned as a mid-to-late-stage clinical candidate .
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Market Performance and Sales Trends
Key Findings :
- This compound demonstrates the highest projected sales growth and market share among peers, driven by Pfizer’s robust clinical development and distribution network .
- ALN-VSP focuses on liver cancer, leveraging Alnylam’s expertise in RNA interference (RNAi) therapeutics .
- 4SC-205 and BIND-267 lag in growth due to narrower therapeutic targeting and smaller developer portfolios .
Mechanism and Clinical Differentiation
While all compounds target KIF11, their mechanisms diverge:
- This compound : Acts as a small-molecule ATP-competitive inhibitor, optimized for oral bioavailability and prolonged half-life .
- ALN-VSP : Combines siRNA targeting KIF11 and VEGF, enabling dual pathway inhibition .
- 4SC-205 : A histone deacetylase (HDAC) inhibitor with secondary KIF11 modulation, broadening its epigenetic effects .
- BIND-267: Utilizes a monoclonal antibody approach, enhancing tumor specificity but requiring intravenous administration .
Clinical Efficacy :
Competitive Landscape and Strategic Positioning
| Parameter | This compound | ALN-VSP | 4SC-205 | BIND-267 |
|---|---|---|---|---|
| Developer Strength | High (Pfizer) | Moderate (Alnylam) | Low (4SC AG) | High (Novartis) |
| Regulatory Progress | Phase III | Phase II/III | Phase II | Phase III |
| Geographic Reach | Global | North America | Europe | Global |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
